Molecular Weight Differentiation: Benzoisothiazole Core (228.11 g/mol) Versus Monocyclic Isothiazole (178.05 g/mol)
The benzo[d]isothiazole bicyclic core of 4-bromo-3-methylbenzo[d]isothiazole (C₈H₆BrNS, molecular weight 228.11 g/mol) [1] represents a 50.06 g/mol (28.1%) mass increase relative to the monocyclic isothiazole analog 4-bromo-3-methylisothiazole (C₄H₄BrNS, molecular weight 178.05 g/mol) [2]. This mass differential corresponds to the addition of a fused benzene ring (C₄H₂, 50.05 g/mol theoretical), fundamentally altering the scaffold's three-dimensional footprint and lipophilic character.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 228.11 g/mol |
| Comparator Or Baseline | 4-Bromo-3-methylisothiazole (monocyclic analog): 178.05 g/mol |
| Quantified Difference | +50.06 g/mol (+28.1%) |
| Conditions | Computed molecular weight based on molecular formula |
Why This Matters
The 28.1% molecular weight increase and extended aromatic surface directly impact physicochemical properties relevant to drug-likeness and synthetic planning, enabling researchers to select between monocyclic and bicyclic scaffolds based on specific molecular property requirements.
- [1] PubChem. 4-Bromo-3-methylbenzo[d]isothiazole. PubChem CID: 135684414. National Center for Biotechnology Information. View Source
- [2] PubChem. 4-Bromo-3-methylisothiazole. PubChem CID: 40585. National Center for Biotechnology Information. View Source
